molecular formula C14H28O3 B1582416 Peroxyneodecanoic acid, tert-butyl ester CAS No. 26748-41-4

Peroxyneodecanoic acid, tert-butyl ester

Cat. No. B1582416
CAS RN: 26748-41-4
M. Wt: 244.37 g/mol
InChI Key: NMOALOSNPWTWRH-UHFFFAOYSA-N
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Description

Peroxyneodecanoic acid, tert-butyl ester, also known as Tert-Butyl Peroxyneodecanoate, is a solid peroxide that is sensitive to heat . It is used as a low-temperature initiator for the radical-catalyzed polymerization of vinyl monomers . Its explosion hazard is mitigated by mixing the peroxide in a solvent slurry .


Synthesis Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice . One of the classical methods involves mineral acid-catalyzed addition of isobutene to amino acids . This process is considered hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .


Molecular Structure Analysis

The molecular formula of Peroxyneodecanoic acid, tert-butyl ester is C14H28O3 . Its molecular weight is 244.37 .


Chemical Reactions Analysis

Tert-Butyl Peroxyneodecanoate is known to explode with great violence when rapidly heated to a critical temperature . The pure form is shock sensitive and detonable . It belongs to the reactive group of Organic Peroxides .


Physical And Chemical Properties Analysis

This compound is sensitive to heat and must be stored with stringent temperature control measures . It does not react rapidly with air or water .

Scientific Research Applications

Synthesis and Polymerization Applications

  • Direct Synthesis in Organic Chemistry : Tertiary butyl esters, including Peroxyneodecanoic acid, tert-butyl ester, are significant in synthetic organic chemistry. A method for introducing the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed. This approach is more efficient and sustainable than traditional batch methods (Degennaro et al., 2016).

  • Preparation via Cross-Coupling Reactions : Tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate using palladium acetate and triphenylphosphine as a catalyst system. This method produces high yields and applies to a range of substrates (Li et al., 2014).

  • Atom Transfer Radical Polymerization : The atom transfer radical polymerization (ATRP) of tert-butyl acrylate has been reported. This method, utilizing a specific catalyst system, results in controlled polymerization and produces low molecular weight polymers with narrow distributions. It's a critical technique in polymer science (Davis and Matyjaszewski, 2000).

Chemical Reactions and Processes

  • Kinetics of Acylation Reactions : The kinetics of acylation reactions involving tert-butyl hydroperoxide have been studied. These studies are crucial for understanding the reaction mechanisms and rates in the formation of peroxy esters (Antonovskii & Yanaeva, 1981).

  • Calorimetric Study in Ester Synthesis : Calorimetric investigations have been conducted on the synthesis of peroxycarboxylic esters, including tert-Butyl and tert-Amyl peroxycarboxylic ester. This research is essential for understanding the thermal process safety and hazard potential involved in these reactions (Fritzsche & Knorr, 2009).

  • Microreactors in Peroxide Synthesis : Microreactors have been used to synthesize peroxymonocarboxylic esters, including tert-butyl peroxypivalate and tert-butyl peroxy-2-ethylhexanoate. This approach offers efficient heat removal and increased safety for highly exothermic reactions (Illg, Knorr, & Fritzsche, 2015).

Safety And Hazards

Tert-Butyl Peroxyneodecanoate is explosive and a strong oxidizing agent . It may explode from heat, contamination, or loss of temperature control . It may ignite combustibles and may ignite spontaneously if exposed to air . It may be ignited by heat, sparks, or flames . Containers may explode when heated . Runoff may create a fire or explosion hazard .

Future Directions

There is an increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . This has led to the development of a variety of different approaches . Future research may focus on developing safer and more efficient methods for the synthesis of tert-butyl esters.

properties

IUPAC Name

tert-butyl 7,7-dimethyloctaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-13(2,3)11-9-7-8-10-12(15)16-17-14(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOALOSNPWTWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883128
Record name tert-Butyl 7,7-dimethylperoxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peroxyneodecanoic acid, tert-butyl ester

CAS RN

26748-41-4, 1414415-51-2
Record name tert-Butyl peroxyneodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026748414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 7,7-dimethylperoxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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